2-(Trifluoromethoxy)phenylboronic acid
Overview
Description
2-(Trifluoromethoxy)phenylboronic acid is an organoboron compound with the molecular formula C7H6BF3O3. It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a phenyl ring, which is further bonded to a boronic acid group (-B(OH)2). This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds .
Mechanism of Action
Target of Action
The primary target of 2-(Trifluoromethoxy)phenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The compound acts as an organoboron reagent in this reaction, which is known for its mild conditions and functional group tolerance .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, this compound participates in a process known as transmetalation . This process involves the transfer of an organic group (in this case, the 2-(trifluoromethoxy)phenyl group) from boron to palladium . The compound’s trifluoromethoxy group enhances the stability of the boronic acid, making it a suitable reagent for this reaction .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key step in various biochemical pathways. For instance, it is involved in the synthesis of imidazo[1,5-a]pyrido[3,2-e]pyrazines and imidazo[1,5-a]quinoxalines, which are known to be orally active phosphodiesterase 10A inhibitors . These inhibitors play a crucial role in regulating intracellular levels of cyclic nucleotides, which are important secondary messengers in signal transduction pathways .
Biochemical Analysis
Biochemical Properties
2-(Trifluoromethoxy)phenylboronic acid is known to participate in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic synthesis . The compound interacts with palladium, a transition metal, during this reaction .
Cellular Effects
For instance, some boronic acids can inhibit proteasomes, a type of protein complex that degrades unneeded or damaged proteins in cells .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in Suzuki-Miyaura cross-coupling reactions . In this reaction, the boronic acid undergoes transmetalation, a process where it transfers its organic group to a metal, in this case, palladium . This reaction is facilitated by the Lewis acidity of the boronic acid, which is increased by the presence of the trifluoromethoxy group .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are not explicitly reported in the literature. Boronic acids are generally stable and easy to handle, which makes them important in organic synthesis .
Metabolic Pathways
Boronic acids are known to participate in various biochemical reactions, including Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethoxy)phenylboronic acid typically involves the reaction of 2-bromo-1-(trifluoromethoxy)benzene with a boron-containing reagent. One common method is the palladium-catalyzed borylation of the aryl halide using bis(pinacolato)diboron (B2Pin2) in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethoxy)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Oxidizing agents like H2O2 or NaBO3 in aqueous or organic solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents.
Major Products Formed
Suzuki-Miyaura Cross-Coupling: Biaryl or substituted alkene products.
Oxidation: Phenol derivatives.
Substitution: Substituted phenylboronic acids.
Scientific Research Applications
2-(Trifluoromethoxy)phenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenylboronic acid: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
3-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of a trifluoromethoxy group.
4-Methoxyphenylboronic acid: Similar structure but with the methoxy group in the para position.
4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group in the para position.
Uniqueness
2-(Trifluoromethoxy)phenylboronic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and reactivity, making it a valuable reagent in organic synthesis and drug development .
Properties
IUPAC Name |
[2-(trifluoromethoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3O3/c9-7(10,11)14-6-4-2-1-3-5(6)8(12)13/h1-4,12-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJCNTOYZPKURP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OC(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380411 | |
Record name | 2-(Trifluoromethoxy)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175676-65-0 | |
Record name | 2-(Trifluoromethoxy)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Trifluoromethoxy)phenylboronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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